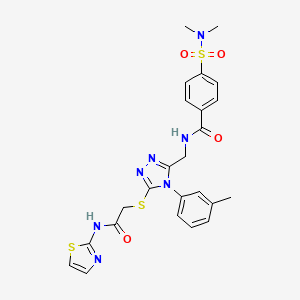

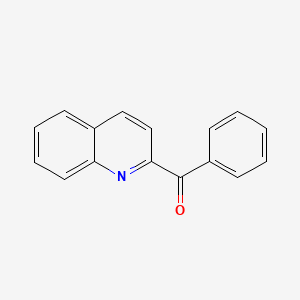

2-((3-(2-chlorophenyl)-1,2,4-thiadiazol-5-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

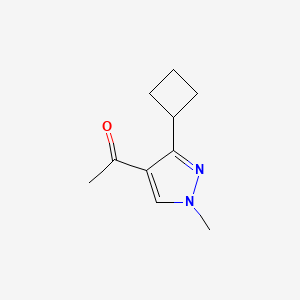

The compound 2-((3-(2-chlorophenyl)-1,2,4-thiadiazol-5-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide is a heterocyclic compound that includes several functional groups and rings, such as thiadiazole, isoxazole, and acetamide. These types of compounds are known for their potential pharmacological activities, and their structural complexity allows for a variety of chemical interactions and reactions.

Synthesis Analysis

The synthesis of related compounds often involves multi-step reactions starting from simple precursors. For example, the synthesis of 2-Chloro-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]acetamide involves the orientation of a chlorophenyl ring at a specific angle to the thiazole ring, with intermolecular interactions forming chains in the crystal structure . Similarly, the synthesis of related compounds like 1-arylideneamino-4-(4-chlorobenzylidene)-2-methyl-1H-imidazolin-5(4H)-ones involves reactions of aromatic aldehydes or aryl isothiocyanates with a precursor, which in this case is 2-(acetamido)-3-(4-chlorophenyl)acrylohydrazide . These methods often rely on the use of IR, NMR, and mass spectral data to confirm the structures of the synthesized compounds.

Molecular Structure Analysis

The molecular structure of compounds in this category is characterized by the presence of multiple rings and substituents that can influence the overall geometry and electronic distribution. For instance, the chlorophenyl ring's orientation with respect to the thiazole ring can be a critical factor in the molecular structure, as seen in a related compound where the angle is 7.1(1)° . The molecular structure is typically established using techniques such as NMR, IR spectroscopy, and mass spectrometry, which provide detailed information about the arrangement of atoms and the presence of functional groups .

Chemical Reactions Analysis

The chemical reactivity of such compounds is influenced by the functional groups present. For example, the presence of a chloromethyl group in N-[3-(chloromethyl)-1,2-benzisoxazol-5-yl]acetamide makes it a precursor for the preparation of disubstituted benzoxazoles . The reactivity can also be explored through the formation of intermolecular interactions, such as C—H⋯O interactions, which can lead to the formation of specific crystal structures .

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are closely related to their molecular structure. The presence of chloro groups and the specific arrangement of rings can affect properties such as solubility, melting point, and reactivity. The intermolecular interactions, like those forming C(10) chains, can influence the crystal packing and stability . The spectral data obtained from IR, NMR, and mass spectrometry are essential for understanding these properties, as they provide insights into the electronic environment of the molecules .

Applications De Recherche Scientifique

Structural Analysis and Synthesis

- The study and synthesis of similar compounds, such as N-{2-[(5-amino-1,3,4-thiadiazol-2-yl)difluoromethyl]-4-halophenyl}acetamides, have been reported, highlighting their structural characteristics and the generation of 3-D arrays via various intermolecular interactions, demonstrating the complexity and potential versatility of these compounds in scientific research (Boechat et al., 2011).

Antimicrobial and Anticancer Activities

- The synthesis of novel N-(5-aryl-1,3,4-thiadiazol-2-yl)-2-(3-oxo-1,2-benzothiazol-2(3H)-yl)acetamide derivatives has been explored, with these compounds identified for their potential applications through convenient and fast methods, suggesting a pathway for developing new antimicrobial or anticancer agents (Yu et al., 2014).

Photovoltaic Efficiency and Ligand-Protein Interactions

- Research into bioactive benzothiazolinone acetamide analogs has explored their photovoltaic efficiency and ligand-protein interactions, indicating these compounds' potential in renewable energy applications and as tools for studying biological mechanisms (Mary et al., 2020).

α-Glucosidase Inhibitory Potential

- A series of N‐aryl/aralkyl derivatives of 2‐methyl‐2‐{5‐(4‐chlorophenyl)‐1,3,4‐oxadiazole‐2ylthiol}acetamide were synthesized and evaluated for their α‐glucosidase inhibitory potential, showcasing the potential of such compounds in the treatment or management of diabetes and other metabolic disorders (Iftikhar et al., 2019).

VEGFR-2 Inhibition

- The development of 2‐acetamide‐5‐phenylthio‐1,3,4‐thiadiazol derivatives containing a phenyl urea warhead has been investigated for their potential as VEGFR-2 inhibitors, indicating their role in anticancer strategies, particularly in targeting vascular endothelial growth factor receptor 2 to inhibit tumor growth and metastasis (Toolabi et al., 2022).

Propriétés

IUPAC Name |

2-[[3-(2-chlorophenyl)-1,2,4-thiadiazol-5-yl]sulfanyl]-N-(5-methyl-1,2-oxazol-3-yl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11ClN4O2S2/c1-8-6-11(18-21-8)16-12(20)7-22-14-17-13(19-23-14)9-4-2-3-5-10(9)15/h2-6H,7H2,1H3,(H,16,18,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYXAADYHIQFRKP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NO1)NC(=O)CSC2=NC(=NS2)C3=CC=CC=C3Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11ClN4O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

366.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-((3-(2-chlorophenyl)-1,2,4-thiadiazol-5-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-cyclohexyl-2-methyl-4,9-dioxo-4,9-dihydronaphtho[2,3-b]furan-3-carboxamide](/img/structure/B2527630.png)

![3-cyclopentyl-2-(((3,5-dimethylisoxazol-4-yl)methyl)thio)benzofuro[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2527632.png)

![4-(1-isobutyl-1H-benzo[d]imidazol-2-yl)-1-(o-tolyl)pyrrolidin-2-one](/img/structure/B2527636.png)

![N-((6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B2527637.png)

![N-(5-chloro-2-methoxyphenyl)-2-[6-(furan-2-yl)pyridazin-3-yl]sulfanylacetamide](/img/structure/B2527641.png)

![2-methoxy-N-(2-(5-(3-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide](/img/structure/B2527643.png)